![molecular formula C19H21N5O2 B2948065 2-[(E)-but-2-enyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 946340-82-5](/img/structure/B2948065.png)
2-[(E)-but-2-enyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of imidazole, a heterocyclic organic compound. Imidazoles are a class of compounds that have been shown to have a wide range of biological activities and are used in many therapeutic applications .
Synthesis Analysis
While the specific synthesis for this compound is not available, imidazoles can generally be synthesized through a variety of methods, including the reaction of glyoxal, formaldehyde, and ammonia . Other methods involve the use of benzaldehyde and 4′-methylacetophenone .Chemical Reactions Analysis
Imidazole derivatives can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions, and can also participate in addition reactions due to the presence of the nitrogen atoms in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents present. In general, imidazoles are planar molecules that are relatively stable. They can form hydrogen bonds and can act as both acids and bases .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthetic Pathways : Research has focused on developing novel synthetic routes for related compounds, emphasizing the generation of diverse structures with potential biological activities. For example, Klásek et al. (2009) detailed a method for producing novel 2-thioxo-1′H-spiro[imidazoline-5,3′-indole]-2,2′-diones through the reaction of 3-aminoquinoline-2,4-diones with isothiocyanates, showcasing a pathway that could be relevant for synthesizing structurally related compounds (Klásek, Mrkvička, Lyčka, Mikšík, & Růžička, 2009).
Structural Characterization : Detailed structural analysis of these compounds, including conformational studies, spectroscopy, and molecular docking, are crucial for understanding their chemical properties and potential interactions with biological targets. Mary et al. (2020) provided an example of such analysis for bifonazole derivatives, which could offer insights into the structural dynamics of similar imidazole-based compounds (Mary, Mary, Serdaroğlu, & Sarojini, 2020).
Potential Pharmacological Activities
Antihypertensive Properties : Research into related compounds has identified potential antihypertensive activities. For instance, Carini et al. (1991) discovered a series of N-(biphenylylmethyl)imidazoles demonstrating potent, orally active antihypertensive effects, highlighting the therapeutic potential of imidazole derivatives in treating hypertension (Carini, Duncia, Aldrich, Chiu, Johnson, Pierce, Price, Santella, Wells, & Wexler, 1991).
Antitubercular Potential : The structural and functional characterization of imidazole derivatives also points towards their potential in combating various pathogens, including tuberculosis. The analysis by Mary et al. (2020) on bifonazole derivatives through spectroscopic analysis and molecular docking studies suggests that similar compounds could exhibit significant activity against tuberculosis and other bacterial infections (Mary, Mary, Serdaroğlu, & Sarojini, 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[(E)-but-2-enyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-4-5-9-24-17(25)15-16(21(3)19(24)26)20-18-22(10-11-23(15)18)14-8-6-7-13(2)12-14/h4-8,12H,9-11H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDWIEWTYCUBFQ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC(=C4)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC(=C4)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 42546081 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

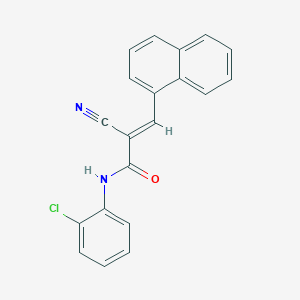
![Tert-butyl N-[(2S)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate](/img/structure/B2947984.png)
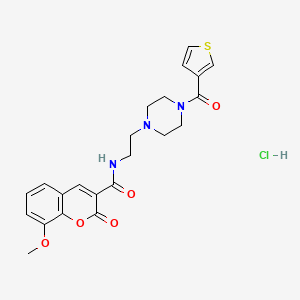
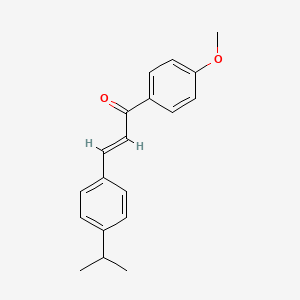

![Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2947992.png)
![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2947993.png)
![Tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B2947994.png)

![4-[(chloroacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B2947997.png)
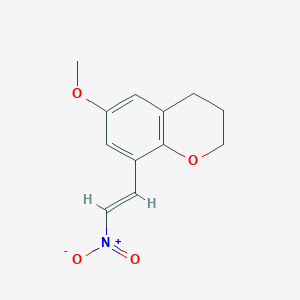
![(Z)-N-(7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ylidene)aniline](/img/structure/B2948001.png)
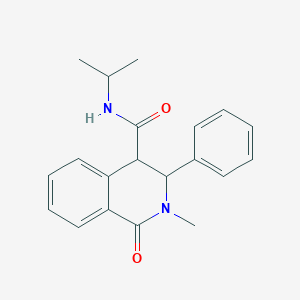
![N-[[(2S,5R)-5-Phenyloxolan-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2948004.png)